physicochemical properties of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
physicochemical properties of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Introduction
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS No. 5399-21-3) is a heterocyclic organic compound with the molecular formula C₇H₁₀O₃.[1] As a derivative of the dihydropyran ring system, it serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and agrochemical applications.[2][3] The presence of both a carboxylic acid and a vinyl ether-like moiety within a cyclic structure imparts a unique combination of reactivity and physical properties. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their validation, designed for researchers and drug development professionals. The information herein is synthesized from established chemical principles and spectroscopic data for analogous structures, providing a robust framework for handling and characterizing this compound.
Section 1: Core Physicochemical Properties
A summary of the key physicochemical properties for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is presented below. It is important to note that as a rare chemical, some data is predicted or derived from its corresponding methyl ester.
| Property | Value | Source |
| CAS Number | 5399-21-3 | |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Melting Point | 116-117.5 °C | [1] |
| Boiling Point | 243.7 °C at 760 mmHg | [1] |
| Density | 1.194 g/cm³ (Predicted) | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Molecular Structure:
The structure consists of a dihydropyran ring with a methyl group at position 6 and a carboxylic acid at position 5. The endocyclic double bond is between carbons 5 and 6.
Caption: Experimental workflow for determining the solubility class of the compound.
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides definitive structural confirmation and is essential for quality control.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid and the unsaturated ring.
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O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. [4][5]This band will likely overlap with the C-H stretching frequencies.
-
C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹ for the sp³ C-H bonds of the ring and methyl group. [6]* C=O Stretch: A very strong, sharp absorption between 1760-1690 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. [5][6]* C=C Stretch: A medium intensity band around 1680-1640 cm⁻¹ corresponding to the endocyclic double bond.
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region is expected for the C-O single bond of the carboxylic acid. [5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and hydrogen framework. [7][8]
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically in the 9-12 ppm range. [9]Its integration should correspond to one proton. This peak will disappear upon shaking the sample with D₂O. [9] * Ring Protons (-CH₂-CH₂-): Protons on the saturated part of the dihydropyran ring will appear as multiplets in the upfield region, likely between 1.5-2.5 ppm.
-
Methyl Protons (-CH₃): A singlet integrating to three protons will be present, likely in the 1.8-2.3 ppm range, slightly downfield due to its attachment to the double bond.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a deshielded signal in the 160-185 ppm range. [4][9] * Olefinic Carbons (C=C): Two signals corresponding to the double bond carbons will be observed in the 100-150 ppm region.
-
Aliphatic Carbons: The sp³ hybridized carbons of the ring and the methyl group will appear in the upfield region of the spectrum (20-70 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural confirmation.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (142.15) should be observable. For carboxylic acids, this peak can sometimes be small. [9]* Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of key neutral fragments. [4][10] * Loss of -OH (M-17): A peak at m/z 125.
-
Loss of -COOH (M-45): A peak at m/z 97.
-
McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a characteristic rearrangement peak may be observed. [11]
-
Section 4: Experimental Protocols
The following protocols are designed to be self-validating systems for the accurate determination of key physicochemical properties.
Protocol 1: Determination of Solubility Class
Objective: To systematically determine the solubility of the compound in water and acidic/basic aqueous solutions.
Materials:
-
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
-
Small test tubes
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Spatula and vortex mixer
Procedure:
-
Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe for complete dissolution. If soluble, proceed to test the solution's pH with litmus paper. [12]2. NaOH Solubility: If insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% NaOH solution. Vortex and observe for dissolution, which indicates an acidic compound. [12]3. NaHCO₃ Solubility: If soluble in NaOH, use a fresh 25 mg sample and add 0.75 mL of 5% NaHCO₃ solution. [13]Observe for both dissolution and the evolution of CO₂ gas (effervescence), which is a positive test for a strong acid like a carboxylic acid. 4. HCl Solubility: If insoluble in water and NaOH, test for basicity by adding 0.75 mL of 5% HCl to a fresh 25 mg sample. (This is expected to be negative for the title compound).
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized base.
Materials:
-
Accurately weighed sample of the compound (~100-200 mg)
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Standardized 0.1 M NaOH solution
-
Solvent (e.g., 50:50 ethanol/water mixture to ensure solubility)
-
Beaker (150 mL)
Procedure:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent in the beaker. [14]2. Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH above the beaker.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH. [15]5. Endpoint: Continue adding titrant past the equivalence point (the region of most rapid pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the sigmoid curve. [15] * The pKa is equal to the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added). [16]
-
Caption: Workflow for the potentiometric titration to determine pKa.
References
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Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
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Carboxylic Acid Unknowns and Titration. [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]
-
Spectroscopy of Carboxylic Acids - Oregon State University. [Link]
-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa - ULM. [Link]
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Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. [Link]
-
CAS No : 57987-84-5 | Product Name : Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. [Link]
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Structure Elucidation of a Pyrazolop[14][9]yran Derivative by NMR Spectroscopy - PMC - NIH. [Link]
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Structure elucidation of a pyrazolop[14][9]yran derivative by NMR spectroscopy - PubMed. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
How to calculate pKa - BYJU'S. [Link]
-
Physical Properties: Solubility Classification: - IS MUNI. [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]
- WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google P
-
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - MySkinRecipes. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
-
IR: carboxylic acids. [Link]
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